molecular formula C9H13N5 B3354545 N,9-Diethyl-9H-purin-6-amine CAS No. 59892-84-1

N,9-Diethyl-9H-purin-6-amine

Cat. No.: B3354545
CAS No.: 59892-84-1
M. Wt: 191.23 g/mol
InChI Key: ZIEDQTNEGBCALB-UHFFFAOYSA-N
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Description

N,9-Diethyl-9H-purin-6-amine is a purine derivative characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 9 and 6 of the purine ring

Scientific Research Applications

N,9-Diethyl-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,9-Diethyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine. One common method is the reaction of 9H-purin-6-amine with diethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N,9-Diethyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols; often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with different functional groups replacing the ethyl groups.

Mechanism of Action

The mechanism of action of N,9-Diethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can intercalate into DNA or RNA, affecting their structure and function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • N,N-Dimethyl-9H-purin-6-amine
  • N,N-Diethyl-9H-purin-6-amine
  • 9H-Purin-6-amine, 9-[(2,6-dichlorophenyl)methyl]-N,N-diethyl-

Comparison: N,9-Diethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to N,N-Dimethyl-9H-purin-6-amine, the diethyl substitution provides increased lipophilicity and potentially different binding affinities to molecular targets. The presence of ethyl groups at both the 9 and 6 positions distinguishes it from other purine derivatives, contributing to its unique reactivity and applications.

Properties

IUPAC Name

N,9-diethylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-3-10-8-7-9(12-5-11-8)14(4-2)6-13-7/h5-6H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEDQTNEGBCALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C(=NC=N1)N(C=N2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569164
Record name N,9-Diethyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59892-84-1
Record name N,9-Diethyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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